3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione
Description
3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione is a synthetic derivative of the naphtho[2,3-b]furan-4,9-dione (NFD) scaffold, a tricyclic quinoid structure with a fused furan ring. The compound features a 2-methyl substituent on the furan ring and a 4-(4-fluorophenyl)piperazine-1-carbonyl group at position 3 of the naphthoquinone core (Fig. 1). This structural modification aims to enhance biological activity, particularly in targeting kinases and cancer-related pathways, as seen in related NFD derivatives .
The naphtho[2,3-b]furan-4,9-dione framework is associated with diverse bioactivities, including antitumor, antiviral, and anti-inflammatory effects, often attributed to its redox-active quinone moiety . The addition of a piperazine group may improve solubility and receptor binding, while the fluorophenyl substituent could modulate pharmacokinetic properties .
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-methylbenzo[f][1]benzofuran-4,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O4/c1-14-19(20-21(28)17-4-2-3-5-18(17)22(29)23(20)31-14)24(30)27-12-10-26(11-13-27)16-8-6-15(25)7-9-16/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHSVNZVBQMMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a naphthoquinone moiety, which is known for its reactivity and biological significance. Its molecular formula is with a molecular weight of approximately 366.4 g/mol .
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the piperazine moiety have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| T3 | Colon Cancer | 27.05 | Apoptosis induction |
| T6 | Fibroblast Cells | 120.6 | Non-cytotoxic |
Case Study: In a study evaluating the cytotoxic effects of pyridazinone derivatives, T6 was identified as having lower toxicity compared to T3 while still demonstrating significant anticancer activity .
2. Neuroprotective Effects
The compound's potential as a neuroprotective agent has been explored through its inhibitory effects on monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated selective inhibition of MAO-B, suggesting therapeutic potential.
| Compound | MAO Inhibition Type | IC50 Value (µM) | Selectivity Index |
|---|---|---|---|
| T6 | Reversible | 0.013 | 120.8 |
| T3 | Reversible | 0.039 | 107.4 |
Research Findings: Molecular docking simulations have shown that these compounds bind effectively to MAO-B, indicating their potential as lead candidates for treating neurodegenerative disorders .
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The piperazine group enhances binding affinity to target enzymes like MAO-B.
- Induction of Apoptosis: The naphthoquinone structure is known to generate reactive oxygen species (ROS), leading to cancer cell death.
- Modulation of Neurotransmitter Levels: By inhibiting MAO-B, the compound may increase levels of neuroprotective neurotransmitters.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Modifications
A. 2-Methylnaphtho[2,3-b]furan-4,9-dione (FNQ3)
- Structure : Lacks the piperazine-carbonyl group but retains the 2-methyl substituent.
- Activity : Demonstrates potent cytotoxicity against HeLa cells (IC₅₀: 3–5 μg/mL) and selective inhibition of mitochondrial function in cancer cells . It also exhibits antiviral activity against Japanese encephalitis virus (JEV) by blocking RNA/protein synthesis .
- Limitation: High cytotoxicity to normal cells at elevated concentrations (~20 μg/mL) .
B. 8-Hydroxy-2-methylnaphtho[2,3-b]furan-4,9-dione
- Structure : Hydroxyl group at position 8 enhances redox activity.
- Activity: Suppresses keratinocyte hyperproliferation (IC₅₀: submicromolar) via superoxide generation but may induce membrane damage in high doses .
C. 2-(1-Hydroxyethyl)-5-hydroxynaphtho[2,3-b]furan-4,9-dione
- Structure : Hydroxyethyl and hydroxyl groups at positions 2 and 3.
- Activity : Isolated from Tabebuia species, this derivative shows anticancer activity with improved tumor specificity compared to FNQ3 .
Substituent-Driven Activity
Key Trends :
- Electron-withdrawing groups (e.g., thiophene-carbonyl) enhance cytotoxicity by stabilizing semiquinone radicals .
- Hydroxyl groups improve redox cycling but may reduce tumor specificity due to non-selective oxidative stress .
- Piperazine derivatives (e.g., target compound) are hypothesized to improve kinase targeting but require empirical validation .
Mechanistic Divergence
- Apoptosis vs. Necrosis : FNQ3 induces apoptosis in HeLa cells at low doses (1.25 μg/mL) via Bcl-2 suppression and S-phase arrest but triggers necrosis at higher concentrations (>5 μg/mL) .
- Redox Activation: 8-Hydroxy derivatives require enzymatic one-/two-electron reduction to generate superoxide, a mechanism absent in non-hydroxylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
